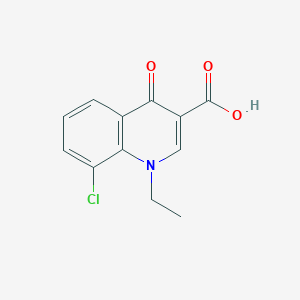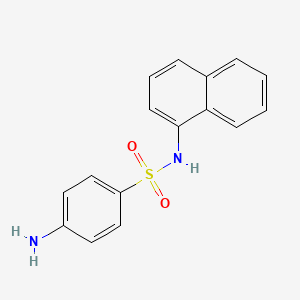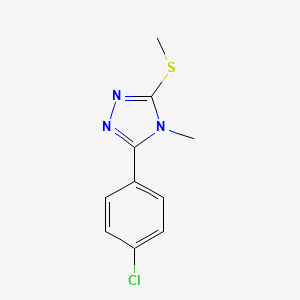
3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
描述
3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-chlorophenyl group, a methyl group, and a methylthio group
作用机制
Target of Action
It is suggested that the compound may have a role in managing coa levels by modulation of pantothenate kinases .
Mode of Action
Compounds with similar structures, such as chalcones, have been reported to possess various biological activities such as antimicrobial, anti-inflammatory, analgesic, ant platelet, ant ulcerative, ant malarial, anticancer, antiviral, antileishmanial, antioxidant, ant tubercular, antihyperglycemic activities . The presence of a reactive & unsaturated keto function in Chalcone is found to be responsible for their antimicrobial activity .
Biochemical Pathways
The compound may affect the biochemical pathways related to the metabolism of CoA . It may also influence the pathways related to oxidative stress and inflammation . .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
The compound may have antioxidant and anti-inflammatory properties . It may help to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . It may also protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .
生化分析
Biochemical Properties
3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as glutathione peroxidase and glutathione reductase, which are involved in the metabolism of reactive oxygen species (ROS). The interaction with these enzymes suggests that 3-(4-chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole may have antioxidant properties, helping to mitigate oxidative stress in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . This indicates its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions lead to the inhibition of ROS production and the enhancement of antioxidant defenses in cells. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions and continues to exert its antioxidant effects over extended periods . Long-term exposure to this compound has been associated with sustained protection against oxidative stress in neuronal cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective benefits without significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defenses. This compound interacts with enzymes such as glutathione peroxidase and glutathione reductase, which play critical roles in the detoxification of ROS . These interactions help to maintain cellular redox balance and protect cells from oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is efficiently taken up by cells and distributed to various cellular compartments where it exerts its effects . The localization and accumulation of this compound in specific tissues may enhance its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress responses . The targeting of this compound to specific subcellular compartments may be mediated by post-translational modifications or specific targeting signals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with methyl iodide to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, typically under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a triazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring and has been studied for its antiviral activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a thiazole ring and has shown antimicrobial and antiproliferative activities.
Uniqueness
3-(4-Chlorophenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group, a methyl group, and a methylthio group makes it a versatile compound for various applications.
属性
IUPAC Name |
3-(4-chlorophenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-14-9(12-13-10(14)15-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPVKCWDDDIQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205905 | |
| Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-methyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57295-58-6 | |
| Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-methyl-5-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057295586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-methyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine](/img/structure/B3032770.png)
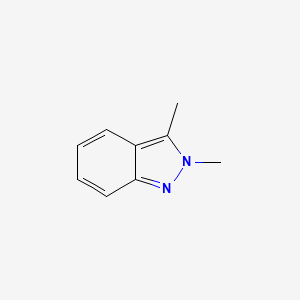
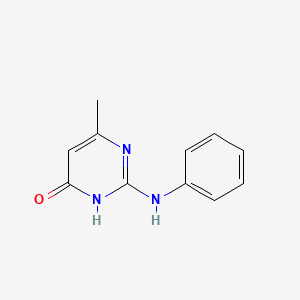
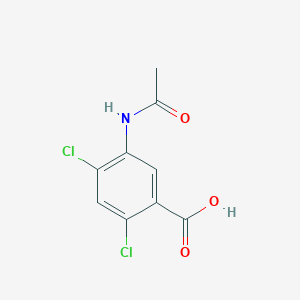


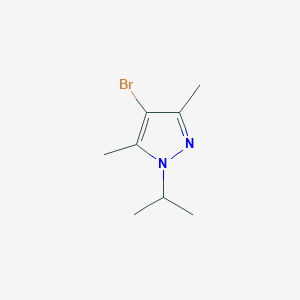
![13,14-dimethoxy-1-azatetracyclo[8.8.0.0^{2,7}.0^{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one](/img/structure/B3032780.png)
dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)
![Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B3032782.png)
